molecular formula C17H25NO4 B3036560 3,6-Ditigloyloxynortropane CAS No. 359723-70-9

3,6-Ditigloyloxynortropane

Cat. No.: B3036560
CAS No.: 359723-70-9
M. Wt: 307.4 g/mol
InChI Key: KNKLFOLFJCUPIN-YOYBCKCWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Ditigloyloxynortropane involves the esterification of nortropane with tiglic acid. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. Solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone are commonly used in the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

3,6-Ditigloyloxynortropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tigloyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nortropane derivatives.

Scientific Research Applications

3,6-Ditigloyloxynortropane has several scientific research applications:

    Chemistry: Used as a reference compound in the study of alkaloid structures and reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-Ditigloyloxynortropane involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to neurotransmitter receptors, modulating their activity, and influencing neurotransmitter release. This interaction can affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Ditigloyloxynortropane
  • 4-Hydroxyhygrinic acid
  • Methylecgonidine
  • Tropacocaine

Comparison

3,6-Ditigloyloxynortropane is unique due to its specific esterification at the 3 and 6 positions of the nortropane structure. This modification imparts distinct chemical and biological properties compared to other similar compounds. For instance, 3,7-Ditigloyloxynortropane has esterification at different positions, leading to variations in its reactivity and biological activity .

Properties

IUPAC Name

[6-[(E)-2-methylbut-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-5-10(3)16(19)21-13-7-12-8-15(14(9-13)18-12)22-17(20)11(4)6-2/h5-6,12-15,18H,7-9H2,1-4H3/b10-5+,11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKLFOLFJCUPIN-YOYBCKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2CC(C(C1)N2)OC(=O)C(=CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2CC(C(C1)N2)OC(=O)/C(=C/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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